molecular formula C22H26N2O B12465327 N'-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide

N'-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide

Katalognummer: B12465327
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: FAKSXFDYMMZWNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide is a chemical compound that belongs to the class of hydrazides. Hydrazides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide typically involves the condensation of 4-phenylcyclohexanone with 4-(propan-2-yl)benzohydrazide under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, acids, or bases may be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Materials Science: Component in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(4-phenylcyclohexylidene)-4-(methyl)benzohydrazide
  • N’-(4-phenylcyclohexylidene)-4-(ethyl)benzohydrazide

Uniqueness

N’-(4-phenylcyclohexylidene)-4-(propan-2-yl)benzohydrazide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds

Eigenschaften

Molekularformel

C22H26N2O

Molekulargewicht

334.5 g/mol

IUPAC-Name

N-[(4-phenylcyclohexylidene)amino]-4-propan-2-ylbenzamide

InChI

InChI=1S/C22H26N2O/c1-16(2)17-8-10-20(11-9-17)22(25)24-23-21-14-12-19(13-15-21)18-6-4-3-5-7-18/h3-11,16,19H,12-15H2,1-2H3,(H,24,25)

InChI-Schlüssel

FAKSXFDYMMZWNC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)NN=C2CCC(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.